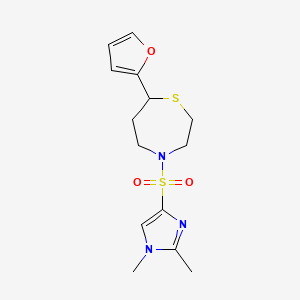

![molecular formula C20H17N3O2S B2565430 4-吗啉-2-苯并噻唑并[3,2-a]喹喔啉-10-醇-1-醇盐 CAS No. 1301732-12-6](/img/structure/B2565430.png)

4-吗啉-2-苯并噻唑并[3,2-a]喹喔啉-10-醇-1-醇盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

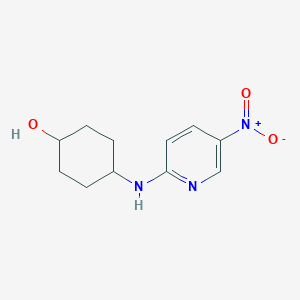

The synthesis of quinoxaline derivatives, such as MPTQ, has been extensively studied. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . More recent methodologies for the generation of this tricyclic system require multiple steps involving the preparation of the suitable triazole intermediates followed by cycloamidation . An efficient synthesis of a variety of [1,2,3]triazolo-[1,5-a]quinoxalin-4(5H)-ones via a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents has also been reported .Molecular Structure Analysis

The molecular structure of MPTQ is complex, with a positively charged quinoxaline core. The quinoxaline core is a bicyclic compound with fused benzene and pyrazine rings .Chemical Reactions Analysis

Quinoxaline derivatives, including MPTQ, have been shown to undergo a variety of chemical reactions. For instance, [1,2,3]triazolo-[1,5-a]quinoxalin-4(5H)-ones can be synthesized via a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents .科学研究应用

Antineoplastic Activity

This compound has been utilized in the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones , which exhibit promising antineoplastic (anti-cancer) activity . The process involves visible light-mediated ring opening and cyclization of aryl cyclopropanes. This methodology is not only operationally simple and catalyst-free but also scales up well, indicating its potential for large-scale pharmaceutical applications.

Organic Synthesis Methodology

The compound serves as a key intermediate in the visible-light-promoted tandem radical cyclization/heteroarylation of N-allylbromodifluoroacetamides with quinoxalin-2(1H)-ones or coumarins . This metal- and photocatalyst-free condition process allows for the efficient synthesis of a broad range of valuable α,α-difluoro-γ-lactam-fused quinoxalin-2(1H)-ones and coumarins, showcasing its utility in organic synthesis.

Decarboxylative Coupling Reactions

In the field of transition-metal-free chemistry , this compound has been applied in the decarboxylative coupling reaction of oxamic acids with quinoxalin-2(1H)-ones . This transformation provides an efficient approach for the preparation of 3-carbamoyl quinoxalin-2(1H)-ones, important subunits in biologically active compounds.

Oxidative Coupling

Another application is in the TBHP-mediated direct oxidative coupling of quinoxalin-2(1H)-ones with arylaldehydes . This metal-free method provides a convenient and efficient approach to various 3-acylated quinoxalin-2(1H)-ones, which are valuable in the development of new medicinal compounds.

作用机制

Target of Action

It is known that quinolinium salts, which are structurally similar to this compound, have high biological activity .

Mode of Action

It is known that this compound can undergo [4+2] cycloaddition with dimethyl acetylenedicarboxylate, resulting in the formation of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate .

Biochemical Pathways

It is known that quinolinium salts and their derivatives, which are structurally similar to this compound, can affect various biochemical pathways due to their diverse biological activities .

Result of Action

It is known that quinolinium salts and their derivatives, which are structurally similar to this compound, have diverse biological activities .

Action Environment

It is known that the synthesis of similar compounds can be influenced by various factors, including the presence of certain reagents and the temperature of the reaction .

属性

IUPAC Name |

4-morpholin-4-yl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-19-17(14-6-2-1-3-7-14)26-20-18(22-10-12-25-13-11-22)21-15-8-4-5-9-16(15)23(19)20/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAOIGRSVHHZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N4C2=S=C(C4=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

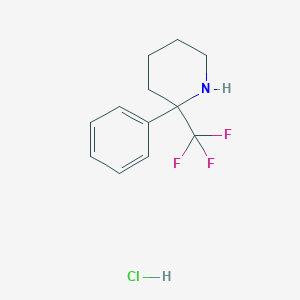

![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)

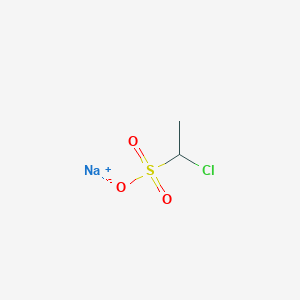

![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)

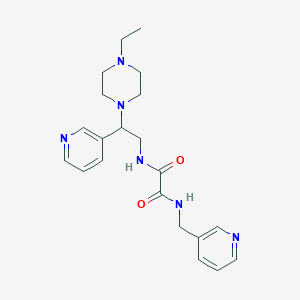

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2565359.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2565362.png)

![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2565364.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)

![4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2565370.png)